molecular formula C4H5N3O2S B2682933 Pyrazine-2-sulfonamide CAS No. 1195533-51-7

Pyrazine-2-sulfonamide

Cat. No.: B2682933
CAS No.: 1195533-51-7
M. Wt: 159.16
InChI Key: XTIHOBZPEKJCRA-UHFFFAOYSA-N
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Description

Pyrazine-2-sulfonamide is a heterocyclic compound containing a pyrazine ring substituted with a sulfonamide group at the second position. This compound is part of the broader class of pyrazine derivatives, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.

Mechanism of Action

Target of Action

Pyrazine-2-sulfonamide primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and survival . Additionally, it has been suggested that this compound derivatives may have anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Mode of Action

This compound acts as a competitive inhibitor of dihydropteroate synthetase . It prevents para-aminobenzoic acid (PABA), a substrate of the enzyme, from binding . This inhibition disrupts the synthesis of folic acid, thereby inhibiting bacterial growth .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folic acid synthesis pathway . By inhibiting dihydropteroate synthetase, this compound disrupts the production of folic acid, a vital component for bacterial DNA synthesis and cell division . The downstream effect of this disruption is the inhibition of bacterial growth and proliferation .

Pharmacokinetics

A study on similar pyrazine derivatives suggests that they have satisfactory adme properties . These properties impact the bioavailability of this compound, determining how effectively it can reach its target and exert its inhibitory effect .

Result of Action

The molecular effect of this compound’s action is the inhibition of the bacterial enzyme dihydropteroate synthetase . This inhibition disrupts the synthesis of folic acid, leading to a halt in bacterial growth and proliferation . On a cellular level, this results in the effective control of bacterial infections .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the widespread use of sulfonamides, including this compound, has led to their presence in various environmental compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrazine-2-sulfonamide typically involves the sulfonation of pyrazine derivatives. One common method is the reaction of pyrazine with chlorosulfonic acid, followed by the introduction of an amine group to form the sulfonamide. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency of the synthesis by providing better control over reaction parameters and reducing the risk of side reactions.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonamide group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or sulfides.

    Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

Pyrazine-2-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to inhibit certain enzymes and pathways.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Comparison with Similar Compounds

    Sulfametopyrazine: Another sulfonamide derivative with similar antimicrobial properties.

    Pyrazinamide: A pyrazine derivative used as an anti-tuberculosis agent.

    Sulfamethoxypyrazine: Known for its antibacterial activity.

Uniqueness: Pyrazine-2-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

pyrazine-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2S/c5-10(8,9)4-3-6-1-2-7-4/h1-3H,(H2,5,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTIHOBZPEKJCRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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